

Introduction: A Multifunctional Building Block for Modern Chemistry

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Compound of Interest

Compound Name:	2-Chloro-5-trimethylsilanylethynyl-pyridine
CAS No.:	263012-81-3
Cat. No.:	B1588952

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2-Chloro-5-((trimethylsilyl)ethynyl)pyridine is a highly functionalized heterocyclic compound that has emerged as a pivotal intermediate in the fields of medicinal chemistry and materials science.^{[1][2]} Its strategic combination of three distinct reactive centers—a pyridine ring, a chloro substituent, and a protected ethynyl group—provides a versatile platform for the construction of complex molecular architectures.

The inherent value of this molecule lies in the orthogonal reactivity of its functional groups:

- **Pyridine Core:** A ubiquitous scaffold in pharmaceuticals, the nitrogen-containing aromatic ring often plays a crucial role in molecular recognition and binding to biological targets.^{[3][4]}
- **2-Chloro Group:** This position is susceptible to a variety of palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki) and nucleophilic aromatic substitution, serving as a versatile handle for introducing molecular diversity.^{[5][6]}
- **5-((Trimethylsilyl)ethynyl) Group:** The trimethylsilyl (TMS) moiety serves as a robust protecting group for the terminal alkyne. This protection prevents unwanted side reactions

and offers significant handling advantages over gaseous acetylene.[7] The TMS group can be selectively removed under mild conditions to liberate the terminal alkyne for subsequent transformations.[7][8]

This guide provides a comprehensive overview of the synthesis, key chemical transformations, and applications of 2-Chloro-5-((trimethylsilyl)ethynyl)pyridine, offering field-proven insights for researchers and drug development professionals.

Physicochemical Properties

A summary of the key properties of 2-Chloro-5-((trimethylsilyl)ethynyl)pyridine is provided below.

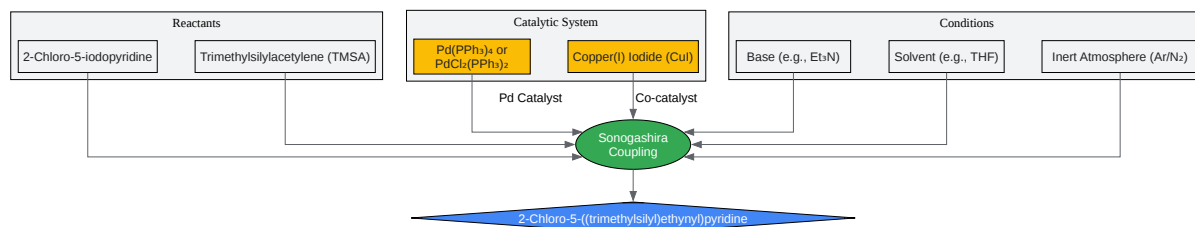
Property	Value
CAS Number	263012-81-3
Molecular Formula	C ₁₀ H ₁₂ ClNSi
Molecular Weight	211.75 g/mol
Melting Point	58-59 °C
Appearance	Solid
SMILES	<chem>ClC1=NC=C(C=C1)C#C(C)C</chem>
InChI Key	CGJKMVMYUJVZRQ-UHFFFAOYSA-N

(Data sourced from PubChem and commercial supplier information)[1][2]

Synthesis: The Sonogashira Cross-Coupling Approach

The most direct and widely employed method for synthesizing 2-Chloro-5-((trimethylsilyl)ethynyl)pyridine is the palladium- and copper-cocatalyzed Sonogashira cross-coupling reaction. This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne.[9][10] The typical precursors are a 2-chloro-5-halopyridine (where the halo is preferably iodine or bromine for higher reactivity) and trimethylsilylacetylene (TMSA).

Synthetic Workflow Diagram



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Caption: Sonogashira coupling for the synthesis of the title compound.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize 2-Chloro-5-((trimethylsilyl)ethynyl)pyridine from 2-chloro-5-iodopyridine and trimethylsilylacetylene.

Materials:

- 2-chloro-5-iodopyridine (1.0 eq)
- Trimethylsilylacetylene (1.2 eq)
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
- Copper(I) iodide (CuI) (0.1 eq)
- Triethylamine (Et₃N) (3.0 eq)

- Anhydrous Tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl)
- Brine
- Anhydrous magnesium sulfate (MgSO₄)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)

Procedure:

- To a dry, two-necked round-bottom flask under an inert atmosphere (Argon), add 2-chloro-5-iodopyridine, Pd(PPh₃)₄, and CuI.
- Add anhydrous THF, followed by triethylamine. Stir the mixture to dissolve the solids.
- Add trimethylsilylacetylene dropwise to the reaction mixture at room temperature.
- Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
- Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield 2-Chloro-5-((trimethylsilyl)ethynyl)pyridine as a solid.

Causality Behind Choices:

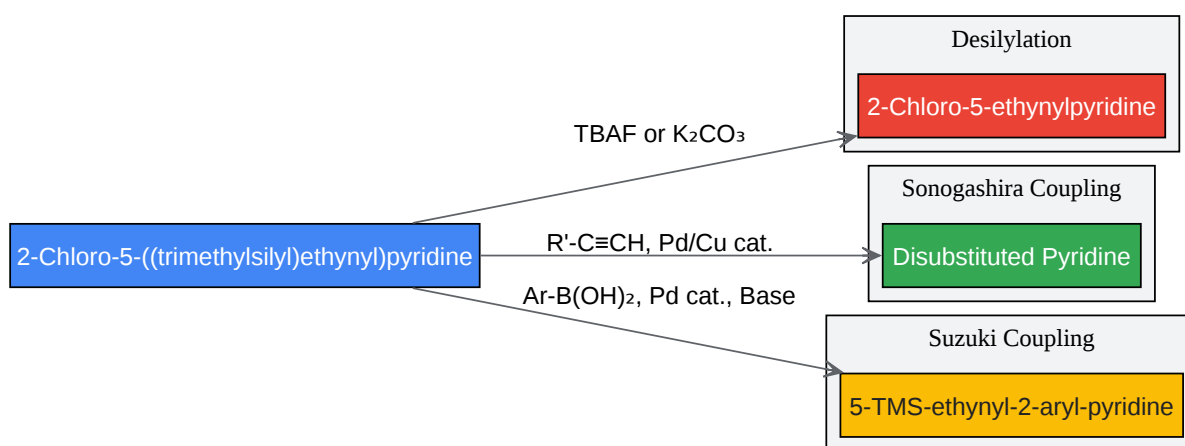
- Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, which would deactivate it. An inert atmosphere is critical for maintaining catalytic activity.

- **Copper(I) Co-catalyst:** Copper(I) facilitates the reaction by forming a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center, accelerating the overall catalytic cycle.[9]
- **Amine Base:** Triethylamine acts as both a base to neutralize the HI generated during the reaction and as a solvent. Its role is crucial to drive the reaction forward.
- **Excess Alkyne:** A slight excess of trimethylsilylacetylene ensures the complete consumption of the more expensive aryl iodide starting material.

Chemical Reactivity and Key Transformations

The true synthetic utility of 2-Chloro-5-((trimethylsilyl)ethynyl)pyridine is demonstrated by the selective transformations of its functional groups.

Key Reactions Diagram



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Caption: Key chemical transformations of the title compound.

Desilylation (Deprotection)

The removal of the TMS group is a fundamental step to unmask the terminal alkyne, 2-chloro-5-ethynylpyridine, which is a valuable building block itself.^{[7][11]} This transformation is typically achieved with high efficiency using fluoride reagents or a simple base.

Protocol: Fluoride-Mediated Desilylation

- Dissolve 2-Chloro-5-((trimethylsilyl)ethynyl)pyridine (1.0 eq) in THF.
- Add a solution of tetrabutylammonium fluoride (TBAF) (1.1 eq, 1M in THF) dropwise at 0 °C.
- Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
- Upon completion, quench with water and extract with diethyl ether or ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield 2-chloro-5-ethynylpyridine.

Rationale: The high affinity of the fluoride ion for silicon forms a strong Si-F bond, driving the cleavage of the C-Si bond.^[12]

Sonogashira Coupling at the Chloro Position

While less reactive than a bromo or iodo group, the chloro substituent can participate in a second Sonogashira coupling, allowing for the synthesis of unsymmetrical diarylacetylenes or other complex frameworks.^{[8][13]} This reaction often requires more forcing conditions or specialized catalyst systems.

Protocol: Sonogashira Coupling of the Chloro Group

- In a pressure vessel, combine 2-Chloro-5-((trimethylsilyl)ethynyl)pyridine (1.0 eq), the desired terminal alkyne (1.5 eq), a palladium catalyst (e.g., PdCl₂(dppf)), a copper(I) source (e.g., CuI), and a base (e.g., Cs₂CO₃) in a solvent like DMF or Dioxane.
- Seal the vessel and heat the reaction to 80-120 °C for 12-24 hours.

- After cooling, work up the reaction as described in the synthesis protocol. Purification is typically achieved via column chromatography.

Rationale: The electron-deficient nature of the pyridine ring can facilitate the oxidative addition of the palladium catalyst to the C-Cl bond, though it requires higher thermal energy compared to C-Br or C-I bonds.

Suzuki Cross-Coupling

The chloro group is also a competent partner in Suzuki cross-coupling reactions, enabling the formation of a C(sp²)-C(sp²) bond with an aryl or vinyl boronic acid. This reaction is a cornerstone of modern medicinal chemistry for constructing biaryl scaffolds.

Protocol: Suzuki Cross-Coupling

- To a flask, add 2-Chloro-5-((trimethylsilyl)ethynyl)pyridine (1.0 eq), an arylboronic acid (1.5 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Cs₂CO₃).
- Add a solvent system, typically a mixture like Dioxane/Water (4:1).
- Degas the mixture and heat to 80-100 °C until the starting material is consumed (monitor by TLC/LC-MS).
- After cooling, dilute with water and extract with an organic solvent.
- Purify the product via standard chromatographic techniques.

Applications in Research and Development

2-Chloro-5-((trimethylsilyl)ethynyl)pyridine is primarily used as an intermediate in the synthesis of high-value compounds, particularly in drug discovery. Its trifunctional nature allows for sequential, site-selective modifications to build complex lead compounds. Pyridine-containing molecules are prevalent in FDA-approved drugs, especially in oncology and neuroscience.[3]

Target Molecule Class	Synthetic Utility of Intermediate	Therapeutic Area
Kinase Inhibitors	The pyridine core acts as a hinge-binding motif, while the ethynyl linker provides a rigid scaffold to orient other pharmacophoric groups.	Oncology
GPCR Modulators	Used to construct complex ligands where the substituted pyridine interacts with specific receptor subpockets.	CNS Disorders, Metabolic Diseases
Antiviral Agents	Serves as a key fragment for building molecules that inhibit viral replication enzymes.	Infectious Diseases
Organic Electronics	The rigid, conjugated structure formed after coupling reactions is valuable for creating novel organic semiconductors and fluorescent materials.[5]	Materials Science

Conclusion

2-Chloro-5-((trimethylsilyl)ethynyl)pyridine stands as a testament to the power of strategic molecular design. It is not merely a chemical reagent but a versatile synthetic platform that empowers chemists to navigate complex synthetic challenges with elegance and efficiency. The ability to perform selective and sequential cross-coupling and deprotection reactions makes it an invaluable asset in the rapid generation of diverse chemical libraries for drug discovery and the creation of novel functional materials. Understanding the causality behind the protocols for its synthesis and transformation is key to unlocking its full potential in the laboratory.

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